4-Phospho-D-erythronate
Overview
Description
4-phospho-D-erythronic acid is a monosaccharide phosphate, specifically the D-enantiomer of 4-phosphoerythronic acid . It is a small organic molecule that plays a role in various biochemical pathways, particularly in the synthesis of pyridoxal 5’-phosphate in some bacteria . This compound is also known for its inhibitory effects on ribose 5-phosphate isomerase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phospho-D-erythronic acid typically involves the use of D-erythronolactone as a precursor . The process includes several steps:
Benzylation: The initial step involves the protection of hydroxyl groups using benzyl groups.
Phosphorylation: The protected intermediate is then phosphorylated.
Deprotection: The final step involves the removal of benzyl groups to yield 4-phospho-D-erythronic acid.
The overall yield of this synthetic route is approximately 22% .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for 4-phospho-D-erythronic acid. The compound is primarily synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
Types of Reactions
4-phospho-D-erythronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxo-3-hydroxy-4-phospho-butanoate.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
Oxidation: The major product is 2-oxo-3-hydroxy-4-phospho-butanoate.
Reduction: The reduced form of 4-phospho-D-erythronic acid.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
4-phospho-D-erythronic acid has several scientific research applications:
Biochemistry: It is used to study the synthesis of pyridoxal 5’-phosphate in bacteria.
Enzyme Inhibition: The compound is an inhibitor of ribose 5-phosphate isomerase, making it useful in studying enzyme kinetics and mechanisms.
Metabolic Pathways: It is involved in various metabolic pathways and can be used to investigate metabolic disorders.
Mechanism of Action
The mechanism of action of 4-phospho-D-erythronic acid involves its role as an intermediate in the synthesis of pyridoxal 5’-phosphate . It is converted to 2-oxo-3-hydroxy-4-phospho-butanoate by the enzyme 4-phospho-D-erythronate dehydrogenase, with the concomitant reduction of NAD+ to NADH . This compound also inhibits ribose 5-phosphate isomerase by binding to its active site, thereby preventing the conversion of ribose 5-phosphate to ribulose 5-phosphate .
Comparison with Similar Compounds
Similar Compounds
D-erythronic acid: An erythronic acid in which the stereocentres at positions 2 and 3 both have R-configuration.
4-phospho-D-erythronohydroxamic acid: A hydroxamic acid derivative of 4-phospho-D-erythronic acid.
Uniqueness
4-phospho-D-erythronic acid is unique due to its specific role in the synthesis of pyridoxal 5’-phosphate and its inhibitory effects on ribose 5-phosphate isomerase . Unlike its analogs, it is specifically involved in these biochemical pathways, making it a valuable compound for research in enzymology and metabolic studies.
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxy-4-phosphonooxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O8P/c5-2(3(6)4(7)8)1-12-13(9,10)11/h2-3,5-6H,1H2,(H,7,8)(H2,9,10,11)/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZXOHUILRHRQJ-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332305 | |
Record name | 4-Phospho-D-erythronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57229-25-1 | |
Record name | 4-Phospho-D-erythronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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